(Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate
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Overview
Description
(Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate is an organic compound that features a thiazole ring, a cyano group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate typically involves the reaction of 2,4-dimethylphenylthiazole with ethyl 2-cyano-3-(2-aminophenyl)acrylate under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazoles or benzoates.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for further pharmacological studies.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with specific molecular targets. The cyano group and thiazole ring can form hydrogen bonds or coordinate with metal ions, influencing biological pathways. The compound may inhibit enzyme activity or disrupt cellular processes by binding to proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- (Z)-ethyl 2-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzoate
- (Z)-ethyl 2-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate
- (Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate
Uniqueness
(Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate is unique due to the presence of the 2,4-dimethylphenyl group, which imparts distinct steric and electronic properties
Biological Activity
(Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a thiazole ring, a cyano group, and a benzoate moiety, which contribute to its biological activity. The synthesis typically involves multi-step reactions starting from basic organic precursors. Key steps include:
- Formation of the Thiazole Ring : Utilizing thionyl chloride and ethyl cyanoacetate.
- Introduction of the Cyano Group : Via nucleophilic substitution reactions.
- Coupling with the Thiophene Ring : Finalizing the structure through coupling reactions.
The overall synthetic route emphasizes efficiency, often utilizing high-throughput screening methods to optimize yields and purity.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives containing thiazole and cyano groups have shown efficacy against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung adenocarcinoma), NCI-H358 (lung cancer).
- Assays Conducted : MTS cytotoxicity assays demonstrated that certain derivatives could inhibit cell proliferation effectively.
Table 1: Antitumor Activity of Related Compounds
Compound | Cell Line | IC50 (μM) | Assay Type |
---|---|---|---|
Compound 5 | A549 | 6.26 ± 0.33 | 2D |
Compound 6 | HCC827 | 6.48 ± 0.11 | 2D |
Compound 9 | NCI-H358 | 20.46 ± 8.63 | 3D |
These findings suggest that this compound could share similar antitumor mechanisms due to its structural similarities.
Antimicrobial Activity
Compounds featuring thiazole and cyano groups have also been explored for their antimicrobial properties. Testing involved:
- Microbial Strains : Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive).
- Methodology : Broth microdilution tests as per CLSI guidelines.
Results indicated that certain derivatives exhibited promising antibacterial activity, suggesting potential applications in treating bacterial infections.
The biological activity of this compound is likely mediated through interactions with specific molecular targets:
- DNA Binding : Similar compounds have shown the ability to intercalate into DNA or bind within the minor groove, potentially disrupting cellular replication processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth or bacterial metabolism, although specific targets remain to be elucidated.
Case Study 1: Antitumor Evaluation
In a recent study, a series of thiazole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results indicated that compounds with higher electron-withdrawing groups showed enhanced potency against lung cancer cells.
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of similar thiazole-containing compounds, revealing significant inhibitory effects against both Gram-positive and Gram-negative bacteria. These findings support further exploration into their therapeutic potential.
Properties
IUPAC Name |
ethyl 2-[[(Z)-2-cyano-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-4-28-23(27)19-7-5-6-8-20(19)25-13-17(12-24)22-26-21(14-29-22)18-10-9-15(2)11-16(18)3/h5-11,13-14,25H,4H2,1-3H3/b17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRXPDALXDIYEK-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.